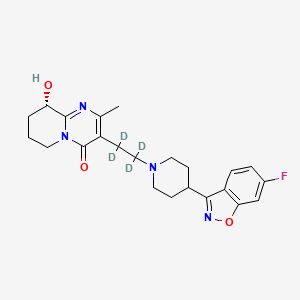

(S)-9-Hydroxy Risperidone-d4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H27FN4O3 |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(9S)-9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m0/s1/i8D2,12D2 |

InChI Key |

PMXMIIMHBWHSKN-QKWJXZDXSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2[C@H](CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |

Origin of Product |

United States |

Synthesis and Stereochemical Considerations of S 9 Hydroxy Risperidone D4

Stereoselective Synthetic Pathways for 9-Hydroxyrisperidone Enantiomers

The synthesis of individual enantiomers of 9-hydroxyrisperidone is essential for studying their distinct pharmacological profiles. Efficient methods have been developed to produce both the (S) and (R) enantiomers. A key step in these synthetic routes often involves the resolution of a chiral intermediate.

One established pathway begins with the synthesis of a racemic mixture of 9-hydroxyrisperidone, which is then separated into its constituent enantiomers. The absolute configuration of these enantiomers has been determined, with the (+)-9-hydroxyrisperidone being assigned the S configuration and its corresponding (-)-enantiomer having the R configuration. wiley.comchemrxiv.org This assignment was confirmed by comparing the 1H NMR chemical shifts of Mosher esters derived from a key stereoisomeric intermediate. wiley.comchemrxiv.org The synthesis of the precursor, racemic 9-hydroxyrisperidone (also known as paliperidone), can be achieved by reacting 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) (FBIP) in the presence of a base. acs.org

Key intermediates and reagents in the synthesis of 9-hydroxyrisperidone enantiomers are summarized below.

| Intermediate/Reagent | Role in Synthesis |

| 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP) | Key precursor building block |

| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (FBIP) | Reactant to form the final scaffold |

| Mosher's acid chlorides (MTPA chloride) | Chiral derivatizing agent for absolute configuration determination via NMR chemrxiv.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | Technique for separating the final enantiomers wiley.comchemrxiv.org |

Strategies for Deuterium (B1214612) Incorporation into the (S)-9-Hydroxy Risperidone (B510) Scaffold

The specific isotopologue, (S)-9-Hydroxy Risperidone-d4, is chemically named (S)-3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl-1,1,2,2-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. This name indicates that four deuterium atoms are specifically incorporated into the ethyl linker chain of the molecule.

The synthesis of such a specifically labeled compound typically involves the use of deuterated starting materials or intermediates. google.com A plausible strategy for preparing this compound would involve synthesizing a deuterated version of the chloroethyl side chain precursor.

General strategies for deuterium incorporation include:

Hydrogen Isotope Exchange (HIE) Reactions: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a catalyst. nih.govnih.gov

Reductive Deuteration: Using deuterium gas (D₂) or other deuterated reducing agents to introduce deuterium into a molecule, for example, by reducing a double or triple bond.

Use of Labeled Building Blocks: The most direct method for site-specific labeling is to use a starting material that already contains deuterium at the desired positions. For this compound, this would likely involve a deuterated version of the 3-(2-chloroethyl) side chain, such as 1-bromo-2,2,3,3-d4-ethane, which would then be used in the alkylation step of the synthesis.

The introduction of deuterium strengthens the carbon-deuterium bond compared to the carbon-hydrogen bond, a principle known as the kinetic isotope effect. chem-station.com This increased bond stability can slow down metabolic processes that involve the cleavage of these bonds. nih.govmdpi.comacs.org

Analytical Methodologies for Enantiomeric Purity Assessment during Synthesis

Ensuring the enantiomeric purity of the final (S)-9-Hydroxy Risperidone product is crucial. Several advanced analytical techniques are employed for the separation and quantification of enantiomers. thepharmajournal.com

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating enantiomers. wiley.comchemrxiv.org It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. thepharmajournal.com For 9-hydroxyrisperidone, separation has been achieved on columns like Chiralcel OJ. google.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective method is widely used for determining the enantiomers of 9-hydroxyrisperidone in biological samples like plasma. google.comrug.nlvcu.edu While the mass spectrometer itself does not separate the enantiomers (as they have the same mass), it is coupled with a chiral liquid chromatography system for separation prior to detection. google.com

Capillary Electrophoresis (CE) / Capillary Electrokinetic Chromatography (EKC): Chiral capillary EKC has been developed for the enantioseparation of 9-hydroxyrisperidone. This technique uses cyclodextrins as chiral selectors in the running buffer to achieve separation based on differential binding with the enantiomers. researchgate.net

The table below summarizes the key features of these analytical methods.

| Analytical Method | Principle of Separation | Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase thepharmajournal.com | Enantiomeric purity assessment and preparative separation wiley.comchemrxiv.org |

| LC-MS/MS | Chiral chromatographic separation followed by mass spectrometric detection google.com | Quantification of enantiomers in complex matrices like plasma rug.nlvcu.edu |

| Chiral Capillary EKC | Differential partitioning into chiral micelles or complexation with chiral selectors (e.g., cyclodextrins) researchgate.net | High-resolution enantioseparation for analytical purposes researchgate.net |

Characterization of Isotopic Enrichment and Positional Specificity in this compound

After synthesis, it is imperative to confirm that the deuterium has been incorporated at the correct positions and to determine the level of isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the specific sites of deuteration. rug.nl

¹H NMR (Proton NMR): The absence or reduction of signals in the ¹H NMR spectrum at the positions where deuterium has been substituted provides direct evidence of successful labeling.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment. wiley.com A combination of ¹H and ²H NMR can be used for precise quantification of isotopic abundance. wiley.comresearchgate.net

2D NMR Techniques: Two-dimensional correlation spectroscopy, such as ²H-¹H CP-iCOSY, can be used to further elucidate the structure and through-space interactions in partially deuterated compounds. chemrxiv.org

Advanced Analytical Methodologies Utilizing S 9 Hydroxy Risperidone D4

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Bioanalysis

LC-MS/MS has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and specificity. The use of a stable isotope-labeled internal standard like (S)-9-Hydroxy Risperidone-d4 is central to developing robust and reliable methods for quantifying its unlabeled analogue, 9-hydroxy risperidone (B510), in complex biological samples.

Development and Validation of Robust LC-MS/MS Methods

The development of a reliable bioanalytical method requires a comprehensive validation process to ensure its performance. For the quantification of risperidone and 9-hydroxy risperidone, LC-MS/MS methods are validated according to established guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, and stability. nih.gov A validated method demonstrated the ability to quantify both risperidone and 9-hydroxy risperidone in human plasma down to 0.1 ng/mL. nih.gov

Validation confirms that the method is selective for the analytes of interest without interference from endogenous matrix components. nih.gov Linearity is typically established over a clinically relevant concentration range, with one study validating a range of 0.2 to 50 ng/mL in plasma for the enantiomers of 9-hydroxy risperidone. nih.gov Accuracy and precision are assessed through intra- and inter-day analyses, with results expected to be within 15%. nih.gov For instance, one method reported inter-day accuracy for 9-hydroxy risperidone between 95.24–103.67% and inter-day precision at ≤7.41% CV. nih.gov The stability of the analytes in biological samples under various storage and processing conditions is also thoroughly evaluated. nih.gov

Optimization of Chromatographic Separation and Mass Spectrometric Detection Parameters

Optimal analytical conditions are crucial for achieving the required sensitivity and selectivity. This involves the careful selection of the liquid chromatography column, mobile phase composition, and mass spectrometer settings.

For chromatographic separation, reversed-phase columns, such as C18 or C8, are commonly employed. nih.govresearchgate.net A method using a C18 column (4.6 cm × 50 mm; 1.8 μm particle size) with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) achieved a rapid analytical run time of 6 minutes. nih.gov Another method utilized an X-terra RP8 column with a mobile phase of acetonitrile and 5mM ammonium acetate buffer, achieving a run time of just 2.0 minutes. researchgate.net

Mass spectrometric detection is typically performed using a tandem mass spectrometer operating in multiple-reaction monitoring (MRM) mode, which provides high selectivity. The instrument is tuned to monitor specific precursor-to-product ion transitions for the analyte and the internal standard. For 9-hydroxy risperidone, a common transition is m/z 427.2 → 207.2 or m/z 428 → 207. nih.govrsc.org The corresponding deuterated internal standard, this compound, has a transition of m/z 431.2 → 211.2, reflecting the mass shift due to the deuterium (B1214612) atoms. rsc.org

Table 1: Examples of LC-MS/MS Parameters for 9-Hydroxy Risperidone Analysis

| Parameter | Condition 1 | Condition 2 | Internal Standard |

|---|---|---|---|

| Chromatographic Column | C18 (4.6 cm × 50 mm; 1.8 μm) nih.gov | X-terra RP8 (50 mm × 4.6 mm, 5µm) researchgate.net | This compound |

| Mobile Phase | A: 10 mmol/L ammonium acetate with 0.1% formic acid; B: 100% acetonitrile nih.gov | Acetonitrile : 5mM Ammonium Acetate Buffer (95:5 v/v) researchgate.net | This compound |

| Flow Rate | 0.40 mL/min nih.gov | 0.40 mL/min researchgate.net | This compound |

| Ionization Mode | Positive Ion Electrospray (ESI+) nih.gov | Positive Ion Electrospray (ESI+) rsc.org | This compound |

| Analyte Transition (m/z) | 428 → 207 nih.gov | 427.2 → 207.2 rsc.org | This compound |

| Internal Standard Transition (m/z) | 431.2 → 211.2 rsc.org | This compound |

Role of this compound in Matrix Effect Mitigation and Quantification Accuracy

The "matrix effect" is a significant challenge in bioanalysis, referring to the alteration of ionization efficiency by co-eluting endogenous components from the biological sample. nih.gov This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification. nih.gov

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the most effective strategy to compensate for these matrix effects. nih.gov Because this compound is chemically identical to the analyte, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variability caused by matrix effects is normalized. This ensures that the quantification remains accurate and precise, even with variations in matrix composition between different samples. nih.govnih.gov The use of a SIL-IS is therefore critical for the development of robust, high-quality bioanalytical methods.

Chiral Separation Techniques for Enantiomeric Discrimination

9-Hydroxy risperidone is a chiral molecule, existing as two enantiomers, (+) and (-)-9-hydroxy risperidone. Since enantiomers can exhibit different pharmacological activities, it is often necessary to separate and quantify them individually. This requires specialized chiral separation techniques.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful technique for enantiomeric separation when coupled with a Chiral Stationary Phase (CSP). A CSP creates a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times and, thus, separation.

Several studies have focused on the development of HPLC methods for the enantioseparation of 9-hydroxy risperidone. Polysaccharide-based CSPs, such as Chiralcel OJ, have been successfully used. nih.govresearchgate.net One method employed a Chiralcel OJ column with a mobile phase of n-hexane/ethanol/methanol to achieve separation. nih.govresearchgate.net Another approach utilized an alpha-acid glycoprotein (B1211001) (α-AGP) based CSP in reversed-phase mode. nih.gov These methods can achieve excellent enantioseparation with resolution values (Rs) greater than 3 in under 15 minutes, allowing for the accurate determination of enantiomeric purity. nih.gov

Capillary Electrophoresis (CE) and Electrokinetic Chromatography (EKC) Approaches

Capillary Electrophoresis (CE) offers an alternative, high-efficiency approach to chiral separations. In CE, enantiomeric discrimination is achieved by adding a chiral selector to the background electrolyte (running buffer). wvu.edu The enantiomers form transient, diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, enabling their separation. mdpi.com

For 9-hydroxy risperidone, a Capillary Electrokinetic Chromatography (EKC) method was developed using a dual cyclodextrin (B1172386) system. nih.gov This method employed a combination of sulfated-α-CD and hydroxypropylated-β-CD as chiral selectors in the running buffer at an acidic pH of 2.5. nih.gov By optimizing the concentrations of the cyclodextrins and the buffer, researchers achieved a resolution of 3.13 with an analysis time of approximately 13 minutes. nih.gov This demonstrates the utility of CE and EKC as effective techniques for the enantioselective analysis of 9-hydroxy risperidone. nih.govnih.gov

Table 2: Chiral Separation Techniques for 9-Hydroxy Risperidone Enantiomers

| Technique | Chiral Selector / Stationary Phase | Mobile Phase / Buffer System | Key Finding |

|---|---|---|---|

| HPLC | Chiralcel OJ (polysaccharide-based CSP) nih.govresearchgate.net | n-hexane/ethanol/methanol (50/35/15, v/v/v) nih.govresearchgate.net | Successful semi-preparative enantioseparation. nih.gov |

| HPLC | alpha-acid glycoprotein (α-AGP) CSP nih.gov | Reversed-phase mode nih.gov | Achieved excellent enantioseparation (Rs > 3) in <15 min. nih.gov |

| Capillary Electrophoresis (CE/EKC) | Dual Cyclodextrin System (sulfated-α-CD and hydroxypropylated-β-CD) nih.gov | Phosphate buffer at pH 2.5 nih.gov | Achieved resolution of 3.13 in ~13 minutes. nih.gov |

Application in Stereoselective Analysis of Related Compounds in Research Samples

The stereochemistry of drug metabolites can have significant implications for their pharmacological activity and pharmacokinetic profiles. This compound is instrumental in the stereoselective analysis of risperidone's metabolites, allowing for the distinct quantification of the (+) and (-) enantiomers of 9-hydroxyrisperidone.

In a notable study, a robust and validated liquid-liquid extraction LC-MS/MS method was developed for the simultaneous determination of risperidone and the enantiomers of 9-hydroxyrisperidone in pediatric plasma samples. nih.gov The initial hypothesis was that a single deuterated internal standard, racemic 9-hydroxyrisperidone-d4, could be used for both risperidone and its hydroxylated metabolites due to their structural similarity. nih.gov However, experimental data revealed that while deuterated (+)-9-hydroxyrisperidone was a suitable internal standard for the corresponding enantiomer, it did not adequately compensate for the matrix effects on risperidone. nih.gov This led to unacceptably high coefficients of variation for the calibration curves of risperidone. nih.gov Consequently, a different internal standard was employed for risperidone, highlighting the nuanced and specific nature of internal standard selection in complex bioanalytical methods. For the stereoselective quantification of the 9-hydroxyrisperidone enantiomers, the deuterated standard proved to be effective. nih.gov

The chromatographic separation of the enantiomers was achieved using a normal phase LC-MS/MS system, which is crucial for resolving chiral compounds. nih.gov This method underscores the importance of this compound in research that aims to elucidate the differential pharmacokinetics and pharmacodynamics of the individual enantiomers of 9-hydroxyrisperidone. Such detailed analysis is vital for understanding the complete pharmacological profile of risperidone and its metabolites.

Application across Diverse Biological Matrices in Research Settings

The ability to accurately measure drug and metabolite concentrations in various biological fluids and tissues is fundamental to pharmacokinetic and pharmacodynamic research. This compound, as an internal standard, facilitates reliable quantification across a range of biological matrices.

Plasma and serum are the most common matrices for pharmacokinetic studies, providing critical information on drug absorption, distribution, metabolism, and excretion. Several LC-MS/MS methods have been validated for the quantification of 9-hydroxyrisperidone in human plasma, often employing a deuterated internal standard to ensure accuracy and precision.

One such method demonstrated the simultaneous determination of risperidone and the enantiomers of 9-hydroxyrisperidone in plasma with a low sample volume of 200 μL, which is particularly advantageous in pediatric studies. nih.gov The assay was validated over a concentration range of 0.2 to 50 ng/mL for all analytes, with a lower limit of quantification (LLOQ) of 0.2 ng/mL. nih.gov The intra- and inter-day precision for all analytes was less than or equal to 6%, and the accuracy was between 89% and 99%. nih.gov

Another validated LC-MS/MS method for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma utilized a solid-phase extraction for sample cleanup. nih.gov This method was validated for a concentration range of 0.2 to 100 ng/mL, demonstrating good precision and accuracy. nih.gov

| Parameter | Method 1 nih.gov | Method 2 nih.gov |

|---|---|---|

| Analytical Method | LC-MS/MS | LC-MS/MS |

| Internal Standard | Racemic 9-hydroxyrisperidone-d4 | Not specified, but deuterated standard implied |

| Sample Volume | 200 μL | 200 μL |

| Concentration Range | 0.2 - 50 ng/mL | 0.2 - 100 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.2 ng/mL |

| Intra-day Precision (% CV) | ≤ 6% | Not specified |

| Inter-day Precision (% CV) | ≤ 6% | Not specified |

| Accuracy | 89% - 99% | Good |

Urine analysis provides valuable data on the excretion pathways of drugs and their metabolites. A validated LC-MS/MS method for the quantification of the enantiomers of 9-hydroxyrisperidone in human urine has been developed. nih.gov This method is based on the same solid-phase extraction and chromatographic principles as the plasma assay. nih.gov Using a 100 μL urine sample, the method can quantify (+)- and (-)-9-hydroxyrisperidone over a concentration range of 1 to 2000 ng/mL. nih.gov The use of a deuterated internal standard like this compound in such methods is crucial for mitigating the high variability of the urine matrix.

Beyond urine, an analytical method using micro-extraction by packed sorbent (MEPS) followed by LC-UV has been successfully applied to the analysis of risperidone and 9-hydroxyrisperidone in saliva samples from patients. nih.gov While this particular study used a non-deuterated internal standard, the principle of using an internal standard to ensure accuracy in less common matrices like saliva is well-established, and this compound would be an ideal candidate for LC-MS/MS based methods for saliva analysis.

| Parameter | Value |

|---|---|

| Analytical Method | LC-MS/MS |

| Sample Volume | 100 μL |

| Concentration Range | 1 - 2000 ng/mL |

| Analytes | (+)- and (-)-9-hydroxyrisperidone |

Understanding the distribution of a drug and its active metabolites into various tissues is critical for assessing its therapeutic efficacy and potential for toxicity. The quantification of risperidone and 9-hydroxyrisperidone in tissue homogenates presents analytical challenges due to the complexity of the matrix. The use of a stable isotope-labeled internal standard such as this compound is essential for accurate quantification in these samples.

A study involving the analysis of post-mortem specimens utilized an LC-MS/MS method with a standard addition approach to quantify risperidone and paliperidone (B428) (9-hydroxyrisperidone) in various biological fluids and solid tissues. nih.gov The concentrations of these compounds were determined in heart whole blood, pericardial fluid, stomach contents, bile, urine, liver, kidney, and cerebrum. nih.gov The findings from one case are summarized in the table below, illustrating the distribution of 9-hydroxyrisperidone in different tissues.

| Tissue/Fluid | Concentration (ng/mL or ng/g) |

|---|---|

| Heart Whole Blood | 31.4 ng/mL |

| Pericardial Fluid | 28.5 ng/mL |

| Bile | 15.2 ng/mL |

| Urine | 37.7 ng/mL |

| Liver | 248 ng/g |

| Kidney | 124 ng/g |

| Cerebrum | 47.4 ng/g |

These data demonstrate the differential distribution of 9-hydroxyrisperidone throughout the body, with the highest concentrations observed in the liver. Such studies, underpinned by robust analytical methods that would ideally employ deuterated internal standards, are invaluable for forensic toxicology and for understanding the tissue-specific effects of the drug.

Mechanistic and Metabolic Research Applications Facilitated by S 9 Hydroxy Risperidone D4

Investigation of Cytochrome P450 (CYP) Mediated Metabolism of Risperidone (B510) and 9-Hydroxyrisperidone

The metabolism of risperidone is primarily conducted by the cytochrome P450 enzyme system, with CYP2D6 playing a major role and CYP3A4 contributing to a lesser extent. researchgate.netdrugbank.com (S)-9-Hydroxy Risperidone-d4 is instrumental in elucidating the specific roles and kinetics of these enzymes.

In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been pivotal in identifying the key players in risperidone metabolism. nih.gov Research has shown that CYP2D6 is the primary enzyme responsible for the hydroxylation of risperidone to its active metabolite, 9-hydroxyrisperidone. nih.govclinpgx.orgnih.gov Studies with recombinant human CYP P450 isoforms demonstrated that CYP2D6, CYP3A4, and CYP3A5 are all capable of this metabolic conversion, with CYP2D6 exhibiting the highest activity. nih.gov

The formation of 9-hydroxyrisperidone has been shown to be highly correlated with the activities of both CYP2D6 and CYP3A enzymes. nih.gov Furthermore, it has been demonstrated that CYP2D6 is predominantly involved in the formation of (+)-9-hydroxyrisperidone, while CYP3A4 appears to be mainly responsible for the formation of (-)-9-hydroxyrisperidone. clinpgx.orgclinpgx.org

Inhibition studies have further solidified these findings. Quinidine, a known inhibitor of CYP2D6, and ketoconazole, an inhibitor of CYP3A4, both impede the formation of 9-hydroxyrisperidone. nih.govnih.gov This confirms the involvement of both enzymes in the metabolic pathway. nih.gov The use of this compound as an internal standard in such assays allows for precise quantification of the metabolite, leading to a more accurate determination of enzyme kinetics.

Table 1: CYP Isoform Activity in Risperidone Metabolism

| CYP Isoform | Activity (pmol pmol⁻¹ CYP min⁻¹) | Primary Enantiomer Formed |

| CYP2D6 | 7.5 nih.gov | (+)-9-hydroxyrisperidone clinpgx.orgjnjmedicalconnect.com |

| CYP3A4 | 0.4 nih.gov | (-)-9-hydroxyrisperidone clinpgx.orgjnjmedicalconnect.com |

| CYP3A5 | 0.2 nih.gov | Not specified |

Deuterated analogs like this compound are invaluable in competitive binding and inhibition studies. These labeled compounds allow researchers to differentiate between the added compound and its endogenously formed counterpart, enabling precise measurement of binding affinities and inhibition constants. While direct studies using this compound in competitive binding assays are not extensively detailed in the provided results, the principles of using deuterated analogs in such studies are well-established.

In competitive inhibition studies, a deuterated analog can be used to displace a non-labeled ligand from its binding site on an enzyme. The use of mass spectrometry can then distinguish between the labeled and unlabeled compounds, providing a clear picture of the competitive interaction. This approach can be used to determine the inhibitory potential of new chemical entities against key metabolizing enzymes like CYP2D6 and CYP3A4.

Exploration of Deuterium (B1214612) Isotope Effects in Pharmacokinetic and Metabolic Processes

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger and more difficult to break than a C-H bond. researchgate.net This property is leveraged to study the rate-limiting steps in metabolic reactions and to enhance the metabolic stability of drugs. nih.govplos.orgnih.gov

The use of deuterated compounds is a key strategy for assessing intrinsic clearance and metabolic stability. nih.govresearchgate.net By comparing the metabolic rate of a deuterated compound to its non-deuterated counterpart, researchers can quantify the kinetic isotope effect. nih.gov A significant isotope effect suggests that the cleavage of the C-H bond at the site of deuteration is a rate-determining step in the metabolism of the compound. nih.gov

This compound can be used as a probe to investigate its own metabolic stability and to understand the factors that govern its clearance. In vitro assays using liver microsomes can determine the intrinsic clearance of the deuterated compound, providing valuable data for predicting its in vivo pharmacokinetic profile. nih.gov This information is crucial for the development of new drugs with improved metabolic properties. researchgate.net

Table 2: Impact of Deuteration on In Vitro Intrinsic Clearance

| Compound | Microsomes | Intrinsic Clearance (CLint) | Isotope Effect (KH/KD) |

| Enzalutamide | Rat Liver | - | ~2 nih.gov |

| d3-Enzalutamide | Rat Liver | 49.7% lower than Enzalutamide nih.gov | ~2 nih.gov |

| Enzalutamide | Human Liver | - | ~2 nih.gov |

| d3-Enzalutamide | Human Liver | 72.9% lower than Enzalutamide nih.gov | ~2 nih.gov |

Data for Enzalutamide and its deuterated analog are provided as an illustrative example of the application of this methodology.

Deuteration can influence enzyme-substrate interactions and alter metabolic pathways. The kinetic isotope effect can slow down a particular metabolic reaction, potentially leading to a shift in metabolism towards alternative pathways. nih.gov This phenomenon, known as metabolic switching, can be investigated using deuterated analogs.

By analyzing the metabolite profile of this compound and comparing it to that of non-deuterated 9-hydroxyrisperidone, researchers can identify any changes in the relative abundance of different metabolites. This provides insights into the flexibility of the metabolic machinery and the potential for alternative biotransformation routes. Understanding these effects is crucial for predicting the metabolic fate of deuterated drugs and for designing molecules with a desired metabolic profile.

Pre-clinical Pharmacokinetic and Biotransformation Research in Animal Models

Animal models are essential for studying the in vivo pharmacokinetics and biotransformation of drugs. Studies in rats have been conducted to investigate the pharmacokinetic properties of risperidone and 9-hydroxyrisperidone in plasma, brain, and other tissues. nih.gov

Following oral administration of risperidone to rats, concentrations of its major metabolite, 9-hydroxyrisperidone, were found to be high in plasma and tissues but disproportionately lower in the brain compared to the parent drug. nih.gov This suggests that 9-hydroxyrisperidone may have different pharmacokinetic properties and distribution characteristics. nih.gov

The use of this compound in such pre-clinical studies allows for more accurate and detailed pharmacokinetic modeling. For instance, it can be co-administered with non-labeled risperidone to simultaneously study the pharmacokinetics of both the parent drug and its metabolite without analytical interference. This approach, known as a "cassette" dosing regimen, can provide a wealth of information from a single experiment, including absorption, distribution, metabolism, and excretion parameters.

Table 3: Pharmacokinetic Parameters in Rats

| Compound | Tissue | t1/2 (hours) | AUC (Area Under the Curve) |

| Risperidone | Liver | 17.6 nih.gov | 6-67 times higher in plasma and tissues than brain nih.gov |

| Risperidone | Spleen | 1.2 nih.gov | 6-67 times higher in plasma and tissues than brain nih.gov |

| 9-Hydroxyrisperidone (after Risperidone dose) | Plasma | 3.4 nih.gov | 2-5 times higher than Risperidone in tissues (except brain) nih.gov |

| 9-Hydroxyrisperidone (after Risperidone dose) | Other Tissues | ~8-11 nih.gov | 2-5 times higher than Risperidone in tissues (except brain) nih.gov |

Application in Non-Human Bioavailability and Distribution Studies

The use of this compound is instrumental in conducting detailed bioavailability and tissue distribution studies in animal models, such as rats and dogs. By administering the deuterated compound, researchers can accurately distinguish it from the endogenously formed 9-hydroxyrisperidone (when the parent drug, risperidone, is co-administered or already present) using mass spectrometry. This allows for precise quantification of the exogenous dose and its passage through the organism.

In typical non-human bioavailability studies, a known dose of this compound is administered, and its concentration is measured in plasma over time. The absolute oral bioavailability of risperidone, the parent compound of 9-hydroxyrisperidone, is approximately 70%. jnjmedicalconnect.com Studies in rats have shown that after oral administration of risperidone, 9-hydroxyrisperidone becomes the main metabolite found in plasma. nih.gov

Distribution studies in animal models, such as the male Wistar rat, have demonstrated that risperidone is rapidly distributed to various tissues, including the brain. nih.gov However, the distribution of its metabolite, 9-hydroxy-risperidone, into brain regions is more limited compared to the parent compound. nih.gov The use of this compound as a tracer would enable more precise mapping of its penetration into different tissues, providing valuable data on its volume of distribution and potential sites of action or accumulation.

Table 1: Illustrative Pharmacokinetic Parameters of 9-Hydroxyrisperidone in a Rat Model Following Administration of Risperidone This table represents typical data that can be generated using tracer studies with compounds like this compound.

| Parameter | Value | Unit |

|---|---|---|

| Mean Residence Time (Plasma) | 2.5 | hours |

| Mean Residence Time (Frontal Cortex) | ~12 | hours |

| Mean Residence Time (Striatum) | ~12 | hours |

Utilization as a Tracer in Animal Pharmacokinetic Profiling to Elucidate Absorption, Distribution, and Excretion

This compound serves as an invaluable tracer in comprehensive animal pharmacokinetic studies to detail the absorption, distribution, and excretion (ADME) of 9-hydroxyrisperidone. The ability to differentiate the administered deuterated compound from its non-labeled counterpart is critical for accurate kinetic modeling.

Absorption: Following oral administration in animal models, risperidone is well-absorbed, and its metabolism to 9-hydroxyrisperidone is a key pathway. nih.gov Studies in beagle dogs using sensitive analytical methods like capillary zone electrophoresis have been employed to research the pharmacokinetics of risperidone and 9-hydroxyrisperidone. The use of a deuterated tracer would allow for precise determination of the absorption rate and extent of 9-hydroxyrisperidone itself, independent of its formation from risperidone.

Distribution: As noted, the tissue distribution of 9-hydroxyrisperidone is not uniform. In rats, while plasma concentrations of 9-hydroxy-risperidone can be higher than the parent drug, its concentration in brain regions like the frontal cortex and striatum is comparatively lower. nih.gov Tracer studies with this compound can provide high-resolution data on the kinetics of tissue penetration and equilibrium, which is crucial for understanding its pharmacological activity and potential central nervous system effects.

Excretion: The excretion of risperidone and its metabolites varies between species. In rats, the primary route of excretion is through feces, which accounts for 78-82% of the administered dose, mainly due to extensive biliary excretion of metabolites. nih.gov In contrast, dogs excrete the drug and its metabolites in comparable amounts in both urine and feces. nih.gov By using this compound, researchers can precisely track the excretion pathways of this specific metabolite, quantifying its elimination in urine, feces, and bile. This helps in understanding its clearance mechanisms and potential for accumulation in cases of renal or hepatic impairment.

Table 2: Excretion of Radioactivity Following Oral Administration of Labeled Risperidone in Animal Models This table illustrates the type of data obtainable from tracer studies, for which this compound is a modern, non-radioactive alternative.

| Animal Model | Route of Excretion | Percentage of Dose |

|---|---|---|

| Rat | Feces | 78-82% |

| Urine | Minor | |

| Dog | Feces | Comparable |

| Urine | Comparable |

Emerging Research Avenues and Future Perspectives for S 9 Hydroxy Risperidone D4

Integration with Advanced Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry) for Metabolomics Research

The use of stable isotope-labeled internal standards is critical for achieving precision and accuracy in quantitative analysis, particularly in complex biological matrices. clearsynth.com (S)-9-Hydroxy Risperidone-d4 serves as an ideal internal standard for mass spectrometry (MS)-based methods due to its chemical and functional similarity to the unlabeled analyte, (S)-9-Hydroxy Risperidone (B510). nih.govacanthusresearch.com The key difference is its higher mass, which allows it to be distinguished by the mass spectrometer. nih.gov

High-resolution mass spectrometry (HRMS) offers enhanced specificity and sensitivity, and its integration with deuterated standards like this compound is a burgeoning area of metabolomics research. texilajournal.com In metabolomics, which involves the comprehensive study of metabolites in a biological system, accurate quantification is essential for understanding metabolic pathways and identifying biomarkers. creative-proteomics.com

The primary advantages of using this compound in HRMS include:

Compensation for Matrix Effects: Biological samples like plasma and blood contain numerous compounds that can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. clearsynth.comresearchgate.net Because the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences similar matrix effects, allowing for reliable correction and more accurate quantification. clearsynth.comtexilajournal.com

Correction for Instrumental Variability: Mass spectrometers can exhibit slight drifts in sensitivity over time. scioninstruments.com As the internal standard and the analyte are affected equally by these fluctuations, their ratio remains constant, ensuring consistent and reproducible data. scioninstruments.com

Improved Precision and Accuracy: The use of deuterated standards significantly reduces measurement errors that can arise from ion suppression or enhancement. texilajournal.com This leads to improved intra- and inter-assay precision, which is crucial for clinical and research applications. texilajournal.comnih.gov

A typical workflow in a metabolomics study would involve adding a known quantity of this compound to a biological sample. The sample then undergoes extraction and is analyzed by a liquid chromatography-mass spectrometry (LC-MS) system. nih.gov The mass spectrometer monitors specific mass-to-charge ratio (m/z) transitions for both the analyte and the deuterated internal standard. rsc.org

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| 9-Hydroxy Risperidone | 427.2 | 207.2 |

| 9-Hydroxy Risperidone-d4 | 431.2 | 211.2 |

Data is illustrative and based on typical fragmentation patterns. rsc.org

Future perspectives in this area involve the use of this compound in large-scale metabolomic and lipidomic studies to gain deeper insights into the biochemical pathways affected by risperidone and its metabolites. nih.gov

Role in the Development of New Research Methodologies for Drug Discovery and Pre-clinical Development

Stable isotope-labeled compounds are fundamental to modern drug discovery and pre-clinical development, enabling robust and reliable bioanalytical methods. acanthusresearch.com this compound is instrumental in developing new methodologies for assessing pharmacokinetics (PK), the study of how an organism affects a drug. metsol.com

The application of this compound can enhance various stages of drug development:

High-Throughput Screening: In early drug discovery, rapid and reliable analytical methods are needed to screen large numbers of compounds. The use of deuterated standards in LC-MS/MS assays allows for high-throughput analysis with short run times. nih.gov

Pharmacokinetic Studies: Accurate measurement of drug and metabolite concentrations over time is the cornerstone of PK studies. metsol.com this compound ensures the reliability of data on absorption, distribution, metabolism, and excretion (ADME). metsol.com

Method Validation: Regulatory bodies require rigorous validation of analytical methods. Using a stable isotope-labeled internal standard helps meet these requirements by demonstrating the method's robustness, precision, and accuracy. clearsynth.com

Future research will likely focus on developing ultra-sensitive methods capable of quantifying minute concentrations of (S)-9-Hydroxy Risperidone in micro-samples, which is particularly valuable in pediatric or geriatric research where sample volume is limited.

Potential for Elucidating Complex Stereospecific Biotransformation Processes

The metabolism of many drugs is a stereospecific process, meaning that different stereoisomers of a drug are metabolized at different rates and via different pathways. Risperidone is metabolized to 9-hydroxyrisperidone primarily by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP3A4. nih.gov The "(S)-" designation in this compound indicates that it is a specific stereoisomer.

Future research could utilize this compound in conjunction with other labeled isotopologues to:

Investigate the kinetics of stereospecific metabolism in different patient populations, such as those with genetic variations in CYP2D6 enzymes (e.g., poor metabolizers). nih.gov

Study potential drug-drug interactions that may affect the stereospecific metabolism of risperidone. nih.gov

Explore the biotransformation pathways in various tissues and cell types, providing a more detailed picture of the drug's disposition.

Innovations in the Production and Certification of this compound as a Reference Material

The utility of this compound is entirely dependent on its quality as a reference material. A certified reference material (CRM) is a standard of the highest quality, with its properties certified through a metrologically valid procedure. reference-materials.com

Innovations in the production of deuterated standards focus on two main areas: chemical synthesis and certification.

Synthesis: The introduction of deuterium (B1214612) labels into a molecule can be achieved through hydrogen-deuterium exchange or by complete chemical synthesis using isotope-containing building blocks. acanthusresearch.com Complete synthesis offers greater control over the position and number of deuterium atoms, which is critical for the stability of the label and its suitability for MS analysis. acanthusresearch.com Future advancements will likely involve more efficient and cost-effective synthetic routes.

Certification: The process of certifying a reference material is complex and must adhere to international standards such as ISO 17034. nih.gov This involves rigorous characterization of the material's identity, purity, and concentration. Advances in analytical techniques, such as quantitative NMR (qNMR) and HRMS, are improving the accuracy and reliability of the certification process.

Q & A

Basic Research Questions

Q. How can (S)-9-Hydroxy Risperidone-d4 be reliably identified and characterized in experimental settings?

- Methodological Answer : Utilize spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity. For NMR, focus on deuterium-induced isotopic shifts in proton environments, particularly around the hydroxyl and methyl groups. Compare results with non-deuterated analogs to validate isotopic labeling . Cross-reference spectral data with SciFinder or Reaxys entries for known risperidone metabolites to ensure accuracy .

Q. What validated chromatographic methods are recommended for quantifying this compound in biological matrices?

- Methodological Answer : Use reversed-phase HPLC with UV or tandem mass spectrometry (LC-MS/MS) for high sensitivity. Column selection (e.g., C18 with 5 µm particle size) and mobile phase optimization (e.g., acetonitrile/ammonium formate buffer) should align with USP guidelines for risperidone analogs to ensure reproducibility. System suitability testing must include checks for resolution between this compound and its non-deuterated counterpart to avoid co-elution .

Q. What synthetic strategies are effective for producing deuterated risperidone metabolites like this compound?

- Methodological Answer : Employ selective deuteration via catalytic exchange reactions or deuterated precursors. For example, introduce deuterium at the ethyl side chain using deuterium oxide (D₂O) under acidic conditions. Monitor reaction progress using isotopic purity assays (e.g., isotopic ratio MS) to confirm ≥98% deuterium incorporation. Purity validation should include chiral chromatography to distinguish (S)-enantiomers from racemic mixtures .

Advanced Research Questions

Q. How should in vitro studies be designed to evaluate the metabolic stability of this compound under physiological conditions?

- Methodological Answer : Conduct hepatic microsomal incubations with NADPH cofactors to assess Phase I metabolism. Use isotope dilution assays to track deuterium retention over time, comparing degradation rates to non-deuterated controls. Include negative controls (e.g., heat-inactivated microsomes) to distinguish enzymatic vs. non-enzymatic degradation. Data analysis should employ Michaelis-Menten kinetics to calculate intrinsic clearance .

Q. What approaches resolve discrepancies in reported pharmacokinetic data for this compound across species?

- Methodological Answer : Perform interspecies allometric scaling with correction factors for plasma protein binding and tissue distribution differences. Validate assumptions using physiologically based pharmacokinetic (PBPK) modeling. Address contradictions by re-analyzing raw data from prior studies (e.g., via meta-regression) to identify confounding variables such as dosing regimens or analytical sensitivity thresholds .

Q. How can isotope tracing elucidate the metabolic pathways of this compound in vivo?

- Methodological Answer : Administer deuterated compound in animal models and use LC-MS/MS to track deuterium-labeled metabolites in plasma, urine, and feces. Fragment ion analysis can distinguish between hydroxylation, glucuronidation, and sulfation pathways. Quantify isotopic enrichment ratios to determine the contribution of specific enzymes (e.g., CYP2D6 vs. CYP3A4) to metabolic clearance .

Q. Which statistical methods are optimal for analyzing dose-response relationships of this compound in receptor binding assays?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare binding affinity across receptor subtypes. For heterogenous data, employ mixed-effects models to account for inter-experimental variability. Visualize results with dose-response curves and 95% confidence intervals .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.